molecular formula C8H14ClNO B13339395 2,5-Diethylfuran-3-amine hydrochloride

2,5-Diethylfuran-3-amine hydrochloride

Cat. No.: B13339395
M. Wt: 175.65 g/mol
InChI Key: ONJUNWCQOBAEBY-UHFFFAOYSA-N
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Description

2,5-Diethylfuran-3-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of the amine group and the hydrochloride salt form makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethylfuran-3-amine hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of Ethyl Groups: The ethyl groups can be introduced via Friedel-Crafts alkylation, where ethyl halides react with the furan ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethylfuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2,5-Diethylfuran-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Diethylfuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The furan ring may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylfuran-3-amine hydrochloride
  • 2,5-Diethylthiophene-3-amine hydrochloride
  • 2,5-Diethylpyrrole-3-amine hydrochloride

Uniqueness

2,5-Diethylfuran-3-amine hydrochloride is unique due to the presence of both ethyl groups and the furan ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

2,5-diethylfuran-3-amine;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-3-6-5-7(9)8(4-2)10-6;/h5H,3-4,9H2,1-2H3;1H

InChI Key

ONJUNWCQOBAEBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(O1)CC)N.Cl

Origin of Product

United States

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